molecular formula C11H5ClF3NO2 B6346190 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde CAS No. 1188136-23-3

5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346190
CAS No.: 1188136-23-3
M. Wt: 275.61 g/mol
InChI Key: KOGAABFJWGBBOU-UHFFFAOYSA-N
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Description

5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of functional groups, including a chloro substituent, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. For instance, the reaction between 4-chloro-3-(trifluoromethyl)benzoyl chloride and an appropriate amide under basic conditions can yield the oxazole ring.

  • Introduction of the Aldehyde Group: : The aldehyde group can be introduced via formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the oxazole intermediate with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under acidic or basic conditions.

    Reduction: NaBH₄ in methanol or ethanol, or LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the oxazole ring is a common motif in bioactive molecules, contributing to the compound’s potential as a pharmacophore.

Industry

In the materials science field, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Contains a similar aromatic ring with a trifluoromethyl group but different functional groups.

Uniqueness

5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazole ring and the trifluoromethyl group makes it a valuable scaffold for the development of new compounds with enhanced properties.

Properties

IUPAC Name

5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-1-3-7(4-2-6)11(13,14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGAABFJWGBBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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